molecular formula C12H11NO2 B13066829 (S)-5-(Oxiran-2-ylmethoxy)quinoline

(S)-5-(Oxiran-2-ylmethoxy)quinoline

Cat. No.: B13066829
M. Wt: 201.22 g/mol
InChI Key: MMRYHBTWIHLITG-VIFPVBQESA-N
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Description

(S)-5-(Oxiran-2-ylmethoxy)quinoline is a chemical compound that features a quinoline ring substituted with an oxirane (epoxide) group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxirane group makes it reactive and useful for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(Oxiran-2-ylmethoxy)quinoline typically involves the reaction of a quinoline derivative with an epoxide precursor. One common method is the reaction of 5-hydroxyquinoline with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the oxirane ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-5-(Oxiran-2-ylmethoxy)quinoline can undergo various chemical reactions due to the presence of the reactive oxirane group. These reactions include:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Amino alcohols, glycols, and thioethers.

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

Scientific Research Applications

(S)-5-(Oxiran-2-ylmethoxy)quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-5-(Oxiran-2-ylmethoxy)quinoline depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The oxirane group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or altering protein function. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-5-(Oxiran-2-ylmethoxy)quinoline is unique due to the combination of the quinoline ring and the oxirane group. This combination imparts distinct chemical reactivity and potential biological activity. The quinoline ring is known for its diverse pharmacological properties, while the oxirane group provides a site for further chemical modifications, making the compound versatile for various applications.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

5-[[(2S)-oxiran-2-yl]methoxy]quinoline

InChI

InChI=1S/C12H11NO2/c1-4-11-10(3-2-6-13-11)12(5-1)15-8-9-7-14-9/h1-6,9H,7-8H2/t9-/m0/s1

InChI Key

MMRYHBTWIHLITG-VIFPVBQESA-N

Isomeric SMILES

C1[C@H](O1)COC2=CC=CC3=C2C=CC=N3

Canonical SMILES

C1C(O1)COC2=CC=CC3=C2C=CC=N3

Origin of Product

United States

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